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Compound Name: Emulphor

Cat. No.: B1232225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Emulphor, a nonionic

solubilizer and emulsifying agent, for the dissolution of hydrophobic drugs. This document

outlines the principles of Emulphor-based drug solubilization, provides detailed experimental

protocols for formulation and characterization, and presents quantitative data to guide

formulation development.

Introduction to Emulphor (Kolliphor)
Emulphor, now commonly known under the trade name Kolliphor® (e.g., Kolliphor® RH 40), is

a polyethoxylated vegetable oil derivative used extensively in pharmaceutical formulations.[1]

[2] It is valued for its ability to enhance the solubility and bioavailability of poorly water-soluble

active pharmaceutical ingredients (APIs).[3][4] Kolliphor® RH 40 is produced by reacting

hydrogenated castor oil with ethylene oxide.[2][3] Its amphiphilic nature, possessing both

hydrophobic and hydrophilic moieties, allows it to form micelles in aqueous solutions that can

encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[4]

Data Presentation
The following tables summarize quantitative data on the effect of Kolliphor® RH 40 on drug

solubility, formulation particle size, and stability.

Table 1: Effect of Kolliphor® RH 40 Concentration on Hydrophobic Drug Solubility
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Hydrophobic
Drug

Kolliphor® RH
40
Concentration
(% w/v)

Solvent
System

Resulting Drug
Solubility
(µg/mL)

Fold Increase
in Solubility

Sparfloxacin 0.5 Water ~1500 ~1.5

Sparfloxacin 1.0 Water ~2500 ~2.5

Sparfloxacin 2.0 Water ~4000 ~4.0

Fenofibrate 2
Aqueous Micellar

Solution

> Intrinsic

Solubility
-

Fenofibrate 15
Aqueous Micellar

Solution

Optimized

Absorption
-

Fenofibrate 25
Aqueous Micellar

Solution

Potential for

Micellar Trapping
-

Atorvastatin
- (in solid

dispersion)
FaSSIF pH 6.5 415 ± 14 >1.15 vs. buffer

Data compiled and adapted from multiple sources.[1][5][6] The exact fold increase is

dependent on the intrinsic solubility of the drug.

Table 2: Influence of Kolliphor® RH 40 on Particle Size of Nanoemulsions

Formulation Type
Kolliphor® RH 40
Concentration (%
w/w)

Oil Phase
Resulting Droplet
Size (nm)

SNEDDS 5 - 55 Long-chain glycerides 20 - 200

SNEDDS 15 - 55
Medium-chain

glycerides
20 - 200

NLC Film 1 - 2 Castor Oil / GMS 54.67 - 99.13
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SNEDDS: Self-Nanoemulsifying Drug Delivery System; NLC: Nanostructured Lipid Carrier;

GMS: Glyceryl Monostearate. Data adapted from multiple sources.[7][8][9]

Table 3: Stability Indicating Parameters of Kolliphor® RH 40

Parameter Specification
Result of Stress Test (20
cycles of 60°C for 24h)

Congealing Temperature 16 to 26 °C 25 °C

Acid Value ≤ 0.8 mg KOH/g 0.3 mg KOH/g

Hydroxyl Value 60 to 75 mg KOH/g 72 mg KOH/g

Iodine Value ≤ 1.0 g I₂/100 g 0.3 g I₂/100 g

Saponification Value 50 to 60 mg KOH/g 54 mg KOH/g

This table demonstrates the chemical stability of pure Kolliphor® RH 40 under heat cycling.[2]

Experimental Protocols
Protocol for Preparation of an Emulphor-Based Drug
Solution
This protocol describes a general method for dissolving a hydrophobic drug using Kolliphor®

RH 40.

Materials:

Hydrophobic drug

Kolliphor® RH 40

Aqueous vehicle (e.g., deionized water, phosphate-buffered saline)

Heat-stir plate

Sterile magnetic stir bar
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Glass beaker or flask

Analytical balance

Procedure:

Preparation of Kolliphor® RH 40: Kolliphor® RH 40 is a paste at room temperature.[2][3] It is

recommended to heat it to 50-60°C to become a liquid for easier handling and mixing.[2]

Weighing: Accurately weigh the desired amount of the hydrophobic drug and the pre-heated

Kolliphor® RH 40.

Mixing:

Method A (Melt and Disperse): In a glass beaker, add the weighed Kolliphor® RH 40 and

the hydrophobic drug. Heat the mixture to 60-65°C while stirring with a magnetic stir bar

until a homogenous mixture is formed.[10] While maintaining the temperature, slowly add

the pre-heated aqueous vehicle to the drug-surfactant mixture with continuous stirring.[10]

Continue stirring until a clear solution or a stable emulsion is formed.

Method B (Direct Dissolution): In a glass beaker containing the pre-heated aqueous

vehicle, add the pre-heated Kolliphor® RH 40 and stir until it is completely dissolved.

Subsequently, add the hydrophobic drug to the aqueous surfactant solution and continue

to stir, with gentle heating if necessary, until the drug is fully dissolved.

Cooling and Storage: Allow the formulation to cool to room temperature. Store in a well-

closed container, protected from light.

Protocol for Particle Size Analysis
This protocol outlines the measurement of the particle or droplet size of the formulated drug

solution, which is crucial for predicting its in vivo behavior.

Instrumentation:

Dynamic Light Scattering (DLS) instrument

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.pharmaexcipients.com/product/kolliphor-rh-40/?attachment_id=165589&download_file=tgd10tr27vn0d
https://pharmaceutical.basf.com/global/en/pharma-solutions
https://www.pharmaexcipients.com/product/kolliphor-rh-40/?attachment_id=165589&download_file=tgd10tr27vn0d
https://www.scribd.com/document/567129043/Kolliphor-RH-40-1
https://www.scribd.com/document/567129043/Kolliphor-RH-40-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dilute a small aliquot of the Emulphor-based drug formulation with the

same aqueous vehicle used for its preparation to an appropriate concentration for DLS

analysis. The dilution factor will depend on the initial concentration of the formulation and the

sensitivity of the instrument.

Instrument Setup: Set the parameters of the DLS instrument, including the temperature

(typically 25°C or 37°C), viscosity of the dispersant, and refractive index of the material.

Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS

instrument. Perform the measurement according to the instrument's operating instructions.

Typically, three to five measurements are taken and averaged.

Data Analysis: The instrument's software will generate a particle size distribution report,

providing the mean particle size (Z-average) and the polydispersity index (PDI), which

indicates the broadness of the size distribution.

Protocol for In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release of the

hydrophobic drug from the Emulphor formulation.

Materials:

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

Release medium (e.g., phosphate buffer pH 7.4, simulated gastric fluid)

Stirring plate with a magnetic stir bar

Constant temperature water bath or incubator

Syringes and needles for sampling

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:
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Preparation of Dialysis Bag: Cut a piece of dialysis tubing of a suitable length and hydrate it

in the release medium as per the manufacturer's instructions.

Sample Loading: Accurately pipette a known volume of the Emulphor-based drug

formulation into the dialysis bag and securely seal both ends.

Release Study Setup: Place the sealed dialysis bag into a beaker containing a known

volume of the release medium. The beaker should be placed in a water bath or incubator set

to a physiological temperature (e.g., 37°C). The release medium should be continuously

stirred at a constant speed.

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a

specific volume of the release medium and replace it with an equal volume of fresh, pre-

warmed release medium to maintain sink conditions.

Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated

analytical method.

Data Analysis: Calculate the cumulative percentage of drug released at each time point and

plot it against time to obtain the drug release profile.

Protocol for Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the Emulphor-based drug formulation on a cell

line of interest.

Materials:

Mammalian cell line

Complete cell culture medium

96-well cell culture plates

Emulphor-based drug formulation and drug-free (vehicle) control

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Multi-well plate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere and grow for 24 hours.

Compound Treatment: Prepare serial dilutions of the Emulphor-based drug formulation and

the vehicle control in complete cell culture medium. Remove the old medium from the cells

and add the medium containing the different concentrations of the test formulations.

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C in a 5% CO₂ incubator.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for an additional 2-4 hours.

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the

formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control cells.

Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Emulphor in
dissolving hydrophobic drugs.
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Caption: Workflow for dissolving a hydrophobic drug using Emulphor.
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Caption: Generalized signaling pathway of a solubilized drug.
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Caption: Logical relationship of components in the formulation.

Conclusion
Emulphor (Kolliphor®) is a valuable excipient for overcoming the challenges associated with

the formulation of hydrophobic drugs. By forming micellar solutions, it can significantly enhance

the aqueous solubility of these compounds, which is a critical factor for improving their

bioavailability. The provided protocols offer a starting point for the development and

characterization of Emulphor-based formulations. It is essential to optimize the concentration

of Emulphor and other formulation components for each specific drug to achieve the desired

solubility, stability, and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Dissolving
Hydrophobic Drugs with Emulphor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232225#protocol-for-dissolving-hydrophobic-drugs-
with-emulphor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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